3-(1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

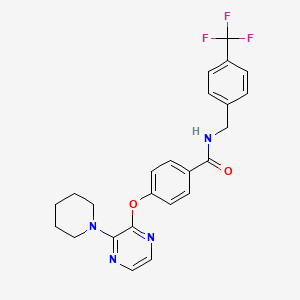

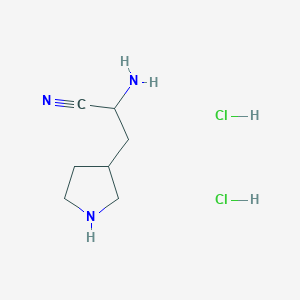

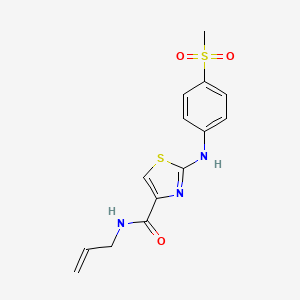

“3-(1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a compound with the molecular formula C12H16N2O3S and a molecular weight of 268.33. It is a derivative of thiazolidinediones, which are five-membered, heterocyclic compounds known for their various pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial .

Synthesis Analysis

Thiazolidinediones, including this compound, can be synthesized using deep eutectic solvents, which act as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis was performed, and choline chloride, N-methylurea, was found to be the best for further synthesis . The synthesized thiazolidinediones were obtained in yields from 21.49% to 90.90% .Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety, which is a part of this compound, is a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .Chemical Reactions Analysis

The synthesis of thiazolidinedione derivatives involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .Wirkmechanismus

Target of Action

The primary target of the compound 3-(1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is Protein Tyrosine Phosphatase-1B (PTP1B) . PTP1B is an intracellular protein tyrosine phosphatase that plays a role in cell signaling . In recent years, PTP1B has been identified as a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .

Mode of Action

The compound this compound acts as an inhibitor of PTP1B . It was designed and synthesized based on the structure of PTP1B . The compound interacts with PTP1B, inhibiting its activity . This inhibition can improve insulin resistance, thereby having a potential therapeutic effect on type 2 diabetes .

Biochemical Pathways

The compound this compound affects the insulin signaling pathway by inhibiting PTP1B . PTP1B is a negative regulator of the insulin signaling pathway . Therefore, the inhibition of PTP1B by this compound can enhance the insulin signaling pathway, leading to improved insulin sensitivity .

Pharmacokinetics

Thiazolidine derivatives, in general, have been reported to have diverse therapeutic and pharmaceutical activity . Various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The result of the action of this compound is the potential improvement of insulin resistance and reduction of blood glucose levels in diabetic mice . It can also improve glucose tolerance and abnormal blood lipids .

Action Environment

The action environment of this compound is within the cells where PTP1B is located

Zukünftige Richtungen

Thiazolidinedione derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidinedione derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Biochemische Analyse

Biochemical Properties

The pyrrolidine ring in 3-(1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)thiazolidine-2,4-dione contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazolidine-2,4-dione moiety interacts with various enzymes and proteins, influencing their activity . For instance, certain pyrrolidine derivatives have been found to inhibit COX-2, an enzyme involved in inflammation and pain .

Cellular Effects

This compound can influence cell function by interacting with various cellular processesThe compound’s interaction with enzymes like COX-2 suggests potential impacts on cellular signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to inhibit COX-2 suggests it may exert its effects at the molecular level by binding to this enzyme and inhibiting its activity .

Dosage Effects in Animal Models

Studies on related compounds suggest that dosage can significantly influence the compound’s effects, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The compound’s interaction with enzymes like COX-2 suggests it may be involved in metabolic pathways related to inflammation and pain .

Transport and Distribution

The compound’s interactions with various enzymes and proteins suggest it may be transported and distributed via specific transporters or binding proteins .

Subcellular Localization

The compound’s interactions with various enzymes and proteins suggest it may be directed to specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c15-10(5-8-1-2-8)13-4-3-9(6-13)14-11(16)7-18-12(14)17/h8-9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAYMZYJSRVFJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2618537.png)

![Tert-butyl 9a-(aminomethyl)-6-oxo-3,4,7,9-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2618540.png)

![N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2618542.png)

![1-benzyl-N,N-diethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2618543.png)